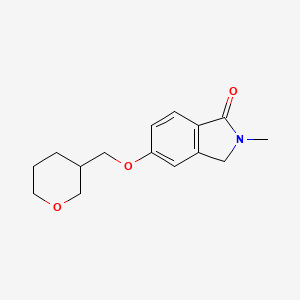
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, little is known about its potential scientific research applications.
Wirkmechanismus
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one acts on the NMDA receptors in the brain, which are involved in regulating synaptic plasticity, learning, and memory. By blocking these receptors, 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one can induce dissociative and hallucinogenic effects. It has also been found to act on other neurotransmitter systems such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in brain activity, alterations in neurotransmitter levels, and changes in heart rate and blood pressure. The exact mechanisms underlying these effects are still not fully understood and further research is needed to elucidate them.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one has several advantages as a research tool. It is relatively easy to synthesize and can be used to selectively block NMDA receptors. However, it also has several limitations. It is a potent psychoactive drug and must be handled with care. Its effects can be unpredictable and may vary depending on the dose and route of administration. It is also not approved for human use and must be used in animal studies.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one. One area of interest is its potential as a treatment for neurological disorders such as depression and schizophrenia. It may also be useful in studying the mechanisms underlying addiction and substance abuse. Further research is needed to fully understand the biochemical and physiological effects of 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one and its potential as a research tool.
Synthesemethoden
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one can be synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine in the presence of sodium cyanoborohydride. The resulting intermediate is then reacted with 3-hydroxytetrahydrofuran to produce 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one has shown potential as a research tool in the field of neuroscience. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of NMDA receptors in the brain. This property makes it useful in studying the role of NMDA receptors in various neurological disorders such as depression, schizophrenia, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16-8-12-7-13(4-5-14(12)15(16)17)19-10-11-3-2-6-18-9-11/h4-5,7,11H,2-3,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJSOSHOFALFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)OCC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

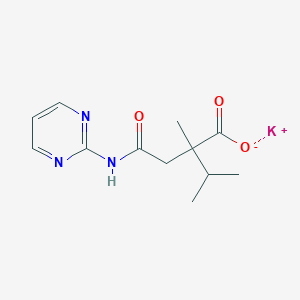
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
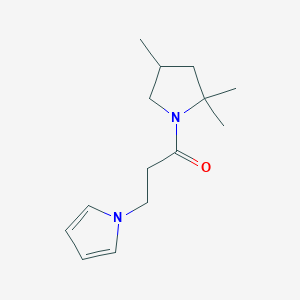
![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)
![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)

![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)
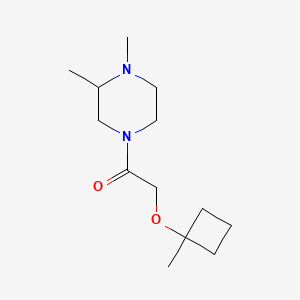

![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
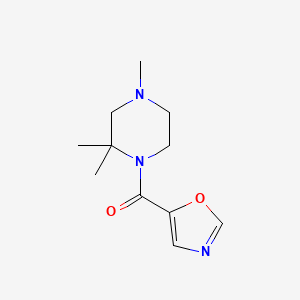
![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)